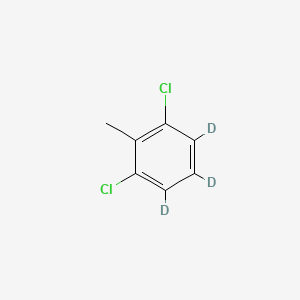

2,6-Dichlorotoluene-3,4,5-D3

Description

Significance of Deuterium (B1214612) Labeling in Chemical Research

The substitution of hydrogen with deuterium opens up a wide array of applications in scientific research. clearsynth.com This isotopic labeling is a non-radioactive method that provides invaluable insights into molecular structures, reaction mechanisms, and metabolic pathways. synmr.inclearsynth.com

Role in Mechanistic Studies and Kinetic Isotope Effects

Deuterium labeling is a cornerstone of mechanistic chemistry. The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can result in a slower rate for reactions that involve the breaking of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govchem-station.com By measuring the KIE, researchers can gain crucial information about the rate-determining step of a reaction and elucidate complex reaction pathways. iitd.ac.in The magnitude of the KIE can help distinguish between different proposed mechanisms. iitd.ac.in

Applications in Quantitative Analysis and Analytical Methodologies

In analytical chemistry, deuterated compounds are indispensable, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com Deuterated molecules serve as ideal internal standards for quantitative analysis by MS. thalesnano.comclearsynth.com Since they have nearly identical chemical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency. researchgate.net However, their difference in mass allows for their distinct detection, enabling precise and accurate quantification of the target analyte. researchgate.net This is crucial for applications such as drug metabolism studies and environmental analysis. symeres.comnih.gov In NMR spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from the solvent's protons, allowing for clearer observation of the analyte's signals. synmr.inlabinsights.nl

Relevance in Synthetic Chemistry and Building Block Derivatization

Deuterated compounds are valuable building blocks in synthetic chemistry. all-chemistry.com They allow for the creation of complex labeled molecules that can be used to trace metabolic pathways or to create novel therapeutic agents. clearsynth.comacs.org The development of methods for the selective introduction of deuterium into organic molecules is an active area of research. mdpi.com These deuterated building blocks can be derivatized to synthesize a wide range of labeled compounds for various research applications. organic-chemistry.orgnih.gov

Overview of Isotopic Purity and Enrichment Requirements

The utility of deuterated compounds is highly dependent on their isotopic purity and the degree of deuterium enrichment. rsc.org High isotopic purity ensures that the observed effects are genuinely due to the presence of deuterium and not from contaminants. synmr.in The required level of enrichment can vary depending on the application. For use as internal standards in mass spectrometry, high isotopic enrichment (often >98%) is crucial to ensure accurate quantification. isotope.com Various analytical techniques, including high-resolution mass spectrometry (HR-MS) and NMR spectroscopy, are employed to determine the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgresearchgate.net

Specific Focus: 2,6-Dichlorotoluene-3,4,5-D3

To exemplify the principles of deuterium labeling, this article will now focus on the specific compound this compound.

Structural Isomerism and Deuteration Positionality

2,6-Dichlorotoluene (B125461) belongs to a family of dichlorotoluene isomers, each with the chemical formula C₇H₆Cl₂. wikipedia.org There are six constitutional isomers of dichlorotoluene, distinguished by the positions of the two chlorine atoms on the toluene (B28343) ring. wikipedia.org

The compound of interest, this compound, is a specific isotopologue of 2,6-dichlorotoluene where three hydrogen atoms on the aromatic ring at positions 3, 4, and 5 have been replaced by deuterium atoms. nih.gov The precise location of the deuterium atoms is critical. This specific deuteration pattern distinguishes it from other deuterated isomers, such as 2,3-Dichlorotoluene-4,5,6-d3 or 3,4-Dichlorotoluene-2,5,6-d3. nih.govpharmaffiliates.com The synthesis of such a specifically labeled compound requires targeted synthetic methods to ensure the deuterium is incorporated at the desired positions. wikipedia.org This positional specificity is vital for its application, for instance, in mechanistic studies where the fate of specific atoms needs to be tracked.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | nih.gov |

| Molecular Formula | C₇H₃D₃Cl₂ | nih.govpharmaffiliates.com |

| Molecular Weight | 164.04 g/mol | nih.govpharmaffiliates.com |

| CAS Number | 358731-95-0 | nih.gov |

Rationale for Deuterium Labeling at 3,4,5 Positions

The strategic placement of deuterium atoms at the 3, 4, and 5 positions of the 2,6-Dichlorotoluene aromatic ring is a deliberate choice designed to enhance its utility as an internal standard. The primary rationale for this specific labeling pattern is to ensure the stability of the deuterium atoms during analytical procedures and to prevent their exchange with hydrogen atoms.

The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.com This increased stability, quantified by the deuterium kinetic isotope effect (DKIE), means that C-D bonds are less likely to break during chemical reactions or metabolic processes. acs.orgmusechem.com By placing the deuterium atoms on the aromatic ring, they are less susceptible to exchange than hydrogens attached to more labile functional groups. This stability is critical for an internal standard, as its concentration must remain constant throughout the analytical process to ensure accurate quantification of the target analyte. clearsynth.com

Furthermore, the mass shift resulting from the three deuterium atoms provides a clear and distinct signal in mass spectrometry, allowing for easy differentiation from the non-deuterated 2,6-Dichlorotoluene. This clear mass difference is essential for avoiding signal overlap and ensuring the precision of quantitative measurements. acs.orgoup.com

Research Gaps and Objectives for Comprehensive Investigation

While the utility of deuterated compounds as internal standards is well-established, there are still research gaps and objectives that warrant a comprehensive investigation of this compound.

A primary objective is the development and optimization of efficient and cost-effective synthetic routes for producing this specific deuterated compound with high isotopic purity. nih.govncn.gov.pl Current methods for synthesizing deuterated aromatic compounds can be complex and expensive, often requiring multi-step procedures and costly starting materials. nih.gov Research into novel catalytic methods, such as hydrogen isotope exchange (HIE) reactions, could provide more direct and economical pathways for its synthesis. chemrxiv.orgnih.govresearchgate.net

Another key research area is the thorough evaluation of the isotopic stability of this compound under various analytical conditions. While the C-D bonds on the aromatic ring are expected to be stable, studies are needed to confirm this stability across a range of pH, temperature, and matrix conditions encountered in real-world sample analysis. This would involve rigorous testing to ensure that no back-exchange of deuterium for hydrogen occurs, which could compromise the accuracy of quantitative results.

Finally, a comprehensive investigation should aim to broaden the applications of this compound. This includes its validation as an internal standard for the analysis of 2,6-Dichlorotoluene in diverse and complex matrices, such as environmental samples (water, soil) and biological fluids. Establishing its robustness and reliability in these applications will solidify its role as an invaluable tool for researchers and analytical chemists.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H3D3Cl2 | nih.gov |

| Molecular Weight | 164.04 g/mol | nih.gov |

| CAS Number | 358731-95-0 | nih.gov |

| IUPAC Name | 1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | nih.gov |

| Physical Description | Clear colorless to slightly yellowish liquid | chemicalbook.com |

| Boiling Point | 196-203 °C (of non-deuterated form) | chemicalbook.com |

| Density | 1.254 g/mL at 25 °C (of non-deuterated form) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDNTFWIHCBRK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276127 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-95-0 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichlorotoluene 3,4,5 D3

Strategies for Deuterium (B1214612) Incorporation in Aryl Halides

The site-selective replacement of hydrogen with deuterium in aryl halides is a valuable transformation in organic synthesis. Various methods have been developed to achieve this, ranging from electrochemical approaches to metal-catalyzed reactions and the use of organometallic intermediates.

Electrochemical Deuteration Approaches

Electrochemical methods offer a practical and environmentally friendly route for the deuteration of aryl halides. chinesechemsoc.org This technique often proceeds at room temperature without the need for metal catalysts or harsh chemical reductants. chinesechemsoc.org A key advantage is the ability to use inexpensive and readily available deuterium oxide (D₂O) as the deuterium source. chinesechemsoc.org

The general mechanism involves the electrochemical reduction of the aryl halide at the cathode. This process generates a radical anion, which then undergoes cleavage of the carbon-halogen bond to form an aryl radical and a halide anion. xmu.edu.cn The aryl radical subsequently abstracts a deuterium atom from the deuterated solvent to yield the desired deuterated aromatic compound.

Recent advancements have demonstrated the feasibility of this method for a range of (hetero)aryl halides, including chlorides, bromides, and iodides. chinesechemsoc.org The process is generally characterized by its simplicity and safety, making it an attractive alternative to traditional methods. chinesechemsoc.org

Table 1: Electrochemical Deuteration of Aryl Halides

| Substrate | Deuterium Source | Catalyst/Mediator | Deuterium Incorporation (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,4'-Diiodo-1,1'-biphenyl | D₂O | None | >99 | 85 | chinesechemsoc.org |

| 4-Iodobenzonitrile | D₂O | None | 95 | 93 | chinesechemsoc.org |

| Ethyl 4-iodobenzoate | D₂O | None | 92 | 69 | chinesechemsoc.org |

| 4-Chlorobenzonitrile | D₂O | None | 80 | 72 | chinesechemsoc.org |

Metal-Catalyzed Hydrogen-Deuterium Exchange (H-D Exchange)

Metal-catalyzed H-D exchange reactions represent a powerful and versatile tool for the selective deuteration of aromatic compounds. These methods often exhibit high functional group tolerance, making them suitable for late-stage deuteration of complex molecules. nih.gov

Palladium catalysts are particularly effective in directing the deuteration to the ortho position of certain functional groups. For instance, phenylacetic acids and benzoic acids can undergo selective ortho-C-H deuteration in the presence of a palladium catalyst. acs.org This methodology offers a catalytic route to specifically labeled compounds. acs.org

Recent developments have focused on nondirected late-stage C-H deuteration of arenes using palladium catalysts with N,N-bidentate ligands. acs.org These systems can achieve high degrees of deuterium incorporation with D₂O as the deuterium source and exhibit remarkable functional group tolerance. nih.govacs.org The reaction is believed to proceed through a reversible C-H activation step. acs.org

Table 2: Palladium-Catalyzed Deuteration of Aryl Halides with D₂O

| Aryl (pseudo)halide Substrate | Catalyst System | Deuterium Incorporation (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Bromides | SPhos Pd G3 / ZnO / B₂cat₂ | High | Good to Excellent | researchgate.net |

| Aryl Chlorides | SPhos Pd G3 / ZnO / B₂cat₂ | High | Good to Excellent | researchgate.net |

Ruthenium-based catalysts have also emerged as effective promoters of H-D exchange reactions. The reversible nature of the C-H metalation step in ruthenium catalysis allows for the scrambling of hydrogen and deuterium atoms. nih.gov While often requiring directing groups to achieve high selectivity, ruthenium catalysts can facilitate the deuteration of fluoroarenes and other aromatic systems. nih.gov The development of ruthenium catalysts for the direct arylation of arenes without directing groups is also an active area of research. nih.gov

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, serves as a metal-free catalyst for the deuteration of aromatic and heteroaromatic compounds using deuterium oxide. This Lewis acid is known for its high thermal stability and tolerance to water. wikipedia.org The reaction proceeds under mild conditions and allows for the regioselective introduction of deuterium. B(C₆F₅)₃ has demonstrated broad utility in various chemical transformations due to its strong Lewis acidity derived from the electron-withdrawing nature of the pentafluorophenyl rings. acs.org

Deuteration via Organometallic Intermediates (e.g., Grignard Reactions with Deuterated Solvents)

A classic and reliable method for introducing deuterium into an aromatic ring involves the formation of an organometallic intermediate, such as a Grignard reagent, followed by quenching with a deuterated solvent. pressbooks.pub This approach is particularly useful for the deuteration of aryl halides. libretexts.org

The process begins with the reaction of an aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form an arylmagnesium halide (Grignard reagent). pressbooks.pub The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic. pressbooks.pub Subsequent reaction of the Grignard reagent with a deuterium source, most commonly D₂O, results in the protonation (or in this case, deuteration) of the carbanion to afford the deuterated arene. libretexts.org This method is effective for a wide range of alkyl and aryl halides. libretexts.org

The high reactivity of Grignard reagents necessitates the use of dry glassware and solvents to prevent premature quenching by atmospheric moisture. libretexts.org This reactivity can also be harnessed to convert halogens to the corresponding deuterated hydrocarbons. libretexts.org

Indirect Synthesis via Isomerization of Deuterated Dichlorotoluenes

One potential indirect route to 2,6-Dichlorotoluene-3,4,5-D3 involves the isomerization of a more readily accessible deuterated dichlorotoluene isomer. The isomerization of dichlorotoluene isomers can be achieved under various catalytic conditions. For instance, the isomerization of 2,5-dichlorotoluene has been shown to yield a mixture of other dichlorotoluene isomers, including the 2,6-isomer, in the presence of an AlCl₃ catalyst. espublisher.comespublisher.com More recent studies have explored the use of HZSM-5 zeolite catalysts for the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene. nih.govresearchgate.net

A hypothetical indirect synthetic pathway could, therefore, involve the following steps:

Synthesis of a suitable deuterated dichlorotoluene precursor: This could be a dichlorotoluene isomer that is easier to deuterate regioselectively than 2,6-dichlorotoluene (B125461) itself.

Isomerization: The deuterated dichlorotoluene isomer would then be subjected to isomerization conditions to yield a mixture of isomers, including the desired this compound.

Separation and Purification: The final step would involve the separation of the desired isomer from the reaction mixture, which can be challenging due to the similar boiling points of dichlorotoluene isomers.

| Isomerization Reaction Parameters | |

| Catalyst | AlCl₃ or HZSM-5 zeolite espublisher.comespublisher.comnih.govresearchgate.net |

| Potential Starting Material | A deuterated dichlorotoluene isomer (e.g., 2,5-Dichlorotoluene-3,4,6-D3) |

| Expected Products | A mixture of deuterated dichlorotoluene isomers, including this compound |

| Separation Techniques | Fractional distillation, chromatography |

This table is based on data from isomerization studies of non-deuterated dichlorotoluenes and proposes a potential application to their deuterated analogs.

Direct Synthetic Routes to this compound

Direct synthetic routes offer a more targeted approach to the synthesis of this compound, potentially providing higher yields and isotopic purity.

A promising direct synthetic strategy involves the deuteration of a suitable precursor molecule, followed by chemical transformations to introduce the chloro and methyl functionalities. One such approach could utilize the deamination of a deuterated aniline derivative. The replacement of an amino group with deuterium can be achieved through diazotization in the presence of a deuterium source, such as deuterated chloroform. nih.gov

A plausible reaction scheme based on this precursor approach is as follows:

Synthesis of a deuterated aniline precursor: For instance, 2-amino-6-chlorotoluene could be subjected to a deuteration process.

Diazotization and Chlorination: The resulting deuterated 2-amino-6-chlorotoluene could then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom to yield this compound.

| Precursor-Based Synthesis | |

| Proposed Precursor | 2-Amino-6-chlorotoluene-3,4,5-D3 |

| Key Reaction | Sandmeyer reaction (Diazotization followed by chlorination) |

| Deuterium Source for Precursor | Deuterated solvents (e.g., D₂O, CDCl₃) with appropriate catalysts nih.gov |

| Potential Advantage | Regioselective introduction of deuterium may be more feasible on the aniline precursor. |

This table outlines a hypothetical synthetic route based on established reactions for non-deuterated analogs.

Achieving high levels of deuterium incorporation at specific positions (regioselectivity) is a significant challenge in the synthesis of deuterated compounds. nih.gov The optimization of reaction conditions is crucial for maximizing the deuterium enrichment in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing deuterated compounds. wikipedia.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. libretexts.org The chemical shifts in ¹H NMR are virtually identical for protons and deuterons, making it straightforward to identify the sites of deuteration by comparing the spectrum of the deuterated compound with that of its non-deuterated counterpart. huji.ac.il

²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei. While the resolution is generally lower than in ¹H NMR, it provides a direct confirmation of deuterium incorporation and can be used to quantify the level of deuteration. wikipedia.orghuji.ac.il

| NMR Spectroscopy for Isotopic Analysis | |

| ¹H NMR | Absence or reduction of signals at positions 3, 4, and 5 of the aromatic ring. |

| ²H NMR | Presence of signals corresponding to deuterium at positions 3, 4, and 5. |

| Reference Data | The ¹H NMR spectrum of non-deuterated 2,6-dichlorotoluene can be used as a reference. chemicalbook.com |

This table summarizes the expected NMR spectral features for this compound.

The efficiency and regioselectivity of deuterium labeling are highly dependent on the reaction conditions.

Temperature: Higher temperatures generally increase the rate of hydrogen-deuterium exchange reactions. However, they can also lead to reduced selectivity and potential side reactions.

Catalysts: A variety of catalysts, including transition metals and acids, are used to facilitate H-D exchange. The choice of catalyst can significantly influence which positions on the aromatic ring are deuterated.

Solvents: The solvent can act as the deuterium source (e.g., D₂O, deuterated acetic acid) and also influences the solubility of the substrate and the activity of the catalyst.

The development of effective deuteration methods is an active area of research, with a focus on late-stage functionalization to introduce deuterium into complex molecules at a late step in the synthesis. acs.org

Optimization of Deuterium Enrichment and Regioselectivity

Challenges and Future Directions in Deuterated Toluene (B28343) Synthesis

The synthesis of specifically labeled deuterated toluenes like this compound presents several challenges. A primary hurdle is achieving high regioselectivity, as directing the deuterium exchange to specific positions on the aromatic ring can be difficult. nih.govacs.org Furthermore, the cost and availability of deuterated starting materials and reagents can be prohibitive.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and its utility is enhanced when analyzing isotopically labeled molecules like 2,6-Dichlorotoluene-3,4,5-D3. rsc.org By examining different nuclei (2H, 1H, 13C), a complete picture of the molecule's structure and the success of the deuteration can be achieved.

Deuterium (B1214612) (2H) NMR spectroscopy directly observes the deuterium nuclei, making it an ideal method to verify the effectiveness and location of isotopic labeling. wikipedia.org For this compound, the 2H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the deuterium atoms at the C3, C4, and C5 positions of the benzene (B151609) ring. The absence of signals in the aliphatic region confirms that the methyl group has not been deuterated.

This technique is particularly powerful for determining isotopic enrichment. sigmaaldrich.com The integration of the deuterium signal, relative to a known standard, allows for the quantification of the deuterium abundance (atom % D). For highly deuterated compounds, 2H NMR is often more informative than traditional proton NMR due to the strength of the deuterium signal. sigmaaldrich.com

| Parameter | Expected Observation | Interpretation |

|---|---|---|

| Chemical Shift (δ) | ~7.0-7.4 ppm | Confirms deuterium is attached to the aromatic ring. |

| Signal Multiplicity | Singlet or complex multiplet | Indicates the presence of deuterium at positions 3, 4, and 5. |

| Integration | Corresponds to 3 deuterium atoms | Quantifies the level of deuteration. |

While 2H NMR confirms the presence of deuterium, Proton (1H) NMR spectroscopy is used to detect any residual, non-deuterated protons (protium) and to provide further structural confirmation. sigmaaldrich.com In a highly pure sample of this compound, the 1H NMR spectrum would be dominated by a single sharp signal for the three protons of the methyl (-CH3) group.

The aromatic region of the spectrum is used to assess isotopic purity. The appearance of any signals in this area would indicate the presence of incompletely deuterated molecules. Furthermore, the introduction of deuterium can cause a small but measurable change in the chemical shift of nearby protons, an effect known as an isotopic shift. studymind.co.uk This can result in the methyl signal of the deuterated compound appearing at a slightly different chemical shift compared to its non-deuterated analog, 2,6-Dichlorotoluene (B125461). koreascience.krcdnsciencepub.com

| Assignment | Expected Chemical Shift (δ) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH3 | ~2.4 ppm | Singlet | 3H |

| Residual Ar-H (3,4,5 positions) | ~7.0-7.4 ppm | Singlet/Multiplet | <<1H (ideally 0) |

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org In proton-decoupled 13C NMR, the spectrum of 2,6-Dichlorotoluene would show five distinct signals due to molecular symmetry: one for the methyl carbon, one for C1, one for C4, one for the equivalent C2 and C6, and one for the equivalent C3 and C5.

For the deuterated analog, this compound, the carbons directly bonded to deuterium (C3, C4, C5) will exhibit characteristic changes. Due to C-D coupling, the signals for these carbons can appear as multiplets (typically a 1:1:1 triplet because the spin of deuterium is 1). oregonstate.edu Additionally, the intensity of these signals is often significantly reduced. These effects provide unambiguous confirmation of the deuteration sites. The chemical shifts are also influenced by the presence of chlorine atoms. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ) | Effect of Deuteration |

|---|---|---|

| -CH3 | ~20 ppm | None |

| C3, C5 | ~128 ppm | Signal split into multiplet; reduced intensity. |

| C4 | ~130 ppm | Signal split into multiplet; reduced intensity. |

| C2, C6 | ~132 ppm | None |

| C1 | ~138 ppm | None |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and analyzing its isotopic composition. rsc.org It is highly sensitive and provides direct evidence of successful isotopic labeling. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition. nih.gov This technique is essential for distinguishing between the desired deuterated product and potential isobaric interferences. nih.gov The precise mass of this compound is measurably different from its unlabeled counterpart or from molecules with an incorrect number of deuterium atoms. This high level of accuracy provides definitive confirmation of the molecular formula. rsc.org

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 2,6-Dichlorotoluene | C7H6Cl2 | 159.98976 |

| This compound | C7H3D3Cl2 | 162.99976 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dtic.mil It is widely used to assess both the chemical and isotopic purity of volatile compounds like this compound. astm.org

In a GC-MS analysis, the gas chromatograph first separates the sample into its individual components. scioninstruments.com The primary peak corresponds to the deuterated compound. Any other peaks would indicate the presence of chemical impurities. The mass spectrometer then analyzes the components of each peak. The mass spectrum of the main peak will show the molecular ion (M+) corresponding to the mass of this compound. The relative abundances of ions corresponding to molecules with fewer than three deuterium atoms (e.g., D2, D1, D0) can be measured to provide a detailed assessment of the isotopic distribution and purity. astm.org

| Parameter | Measurement | Interpretation |

|---|---|---|

| GC Retention Time | Single major peak at a specific time | Indicates high chemical purity. |

| MS Molecular Ion (M+) | m/z ~163 | Confirms the mass of the tri-deuterated compound. |

| Isotopic Distribution | Relative abundance of m/z 160 (D0), 161 (D1), 162 (D2) vs. 163 (D3) | Quantifies isotopic purity and enrichment level. |

Vibrational Spectroscopy for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers detailed insights into the molecular vibrations and functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds. In the context of this compound, FT-IR is particularly useful for identifying the carbon-deuterium (C-D) bonds.

Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. ajeee.co.in Due to the greater mass of the deuterium atom compared to hydrogen, the C-D bond has a lower vibrational frequency. Consequently, the C-D stretching bands are expected to appear in a distinct region, generally between 2300 and 2100 cm⁻¹. The appearance of absorption bands in this region, coupled with a corresponding decrease in the intensity of the aromatic C-H stretching bands, serves as definitive proof of deuteration. Other characteristic bands, such as those for C-Cl stretching (typically 710–505 cm⁻¹), remain largely unaffected by this specific isotopic substitution. ajeee.co.in

Table 2: Typical Vibrational Frequencies for C-H and C-D Bonds

| Bond Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-D Stretch | 2300 - 2100 |

FT-Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations based on the inelastic scattering of monochromatic light. For this compound, FT-Raman analysis would also reveal the isotopic substitution. Studies have been conducted on the non-deuterated form, 2,6-Dichlorotoluene, providing a basis for comparison. nih.govchemicalbook.com Similar to FT-IR, the C-D vibrational modes in the FT-Raman spectrum will be shifted to lower wavenumbers compared to the C-H modes. Raman spectroscopy is often particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for observing the symmetric C-D stretching modes within the deuterated benzene ring.

To achieve a definitive assignment of the vibrational modes observed in experimental spectra, it is common practice to correlate them with theoretical calculations. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular structure and harmonic vibrational frequencies of the target molecule. nih.gov

For this compound, a theoretical model would be created, and its vibrational frequencies would be calculated using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor to improve the agreement with the experimental data. mdpi.com By comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman spectra, each observed band can be confidently assigned to a specific molecular motion, such as C-D stretching, C-Cl bending, or aromatic ring deformation. nih.gov This correlative approach provides a robust and detailed understanding of the molecule's vibrational properties.

Table 3: Methodology for Correlating Vibrational Spectra

| Step | Description |

|---|---|

| 1. Experimental Measurement | Record high-resolution FT-IR and FT-Raman spectra of the compound. |

| 2. Theoretical Calculation | Perform quantum chemical calculations (e.g., DFT) to predict the vibrational frequencies. |

| 3. Frequency Scaling | Apply appropriate scaling factors to the calculated frequencies to correct for systematic errors. |

| 4. Spectral Correlation | Compare the experimental peak positions and intensities with the scaled theoretical data. |

| 5. Vibrational Assignment | Assign each experimental band to a specific molecular vibration based on the theoretical results. |

Other Spectroscopic Techniques for Comprehensive Characterization

While mass spectrometry and vibrational spectroscopy are primary tools, other techniques can provide further characterization.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For aromatic compounds like 2,6-Dichlorotoluene, the absorption in the UV region is primarily due to π → π* transitions within the conjugated system of the benzene ring. libretexts.orgaskfilo.com

The non-deuterated 2,6-Dichlorotoluene exhibits a maximum absorption (λmax) at 267 nm when measured in methanol. nih.gov The substitution of hydrogen with deuterium does not significantly alter the electronic structure or the energy levels of the molecular orbitals involved in these transitions. Therefore, the UV-Vis absorption spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart.

Table 4: UV-Vis Absorption Data for 2,6-Dichlorotoluene

| Compound | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| 2,6-Dichlorotoluene | Methanol | 267 nih.gov | π → π* |

| This compound | Methanol | ~267 (Expected) | π → π* |

Table of Compounds

| Compound Name |

|---|

| 2,6-Dichlorotoluene |

Applications in Chemical Mechanistic Investigations

Kinetic Isotope Effects (KIEs) Studies

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org By comparing the reaction rates of the deuterated compound, 2,6-Dichlorotoluene-3,4,5-D3, with its non-deuterated counterpart, 2,6-Dichlorotoluene (B125461), significant insights into the reaction mechanism can be gained.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For reactions involving this compound, a primary KIE would be expected if a C-D bond on the aromatic ring is cleaved during the slowest step. The C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break, leading to a slower reaction rate for the deuterated compound. princeton.edu The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1.

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They are often attributed to changes in hybridization or hyperconjugation at the transition state. princeton.edu For instance, in a reaction where a neighboring group to the deuterated positions of this compound is involved in the rate-determining step, a secondary KIE might be observed.

The measurement of KIEs using this compound can be instrumental in identifying the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) strongly suggests that the C-H/C-D bond is broken in the slowest step of the reaction. youtube.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that C-H/C-D bond cleavage is not involved in the rate-determining step. youtube.com

For example, in an electrophilic aromatic substitution reaction, if the initial attack of the electrophile is the rate-determining step, a small secondary KIE might be observed. However, if the subsequent loss of a proton (or deuteron) to restore aromaticity is rate-limiting, a large primary KIE would be expected. youtube.com The magnitude of the KIE can also provide information about the geometry and symmetry of the transition state.

Hypothetical Research Findings: KIEs in the Nitration of 2,6-Dichlorotoluene

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | kH/kD | Interpretation |

| 2,6-Dichlorotoluene | 3.2 x 10⁻⁴ | 1.05 | Small secondary KIE suggests C-H bond breaking is not the rate-determining step. |

| This compound | 3.05 x 10⁻⁴ |

By using this compound, chemists can dissect complex reaction pathways that involve the breaking and forming of bonds to the aromatic ring. For instance, in metal-catalyzed C-H activation reactions, determining whether the C-H bond cleavage is reversible or irreversible can be achieved through isotopic labeling studies. The presence and distribution of deuterium (B1214612) in the products and recovered starting materials can provide a detailed picture of the reaction landscape. princeton.edu

Deuterium Labeling as a Tracer in Reaction Pathways

The deuterium atoms in this compound act as isotopic labels, allowing researchers to follow the journey of specific parts of the molecule through a reaction sequence. mdpi.com This is particularly useful in distinguishing between different possible reaction mechanisms.

In reactions where rearrangements of the carbon skeleton are possible, the position of the deuterium labels in the final product can provide conclusive evidence for or against a proposed rearrangement mechanism. For instance, in a reaction where a substituent on the aromatic ring of this compound migrates, the final position of the deuterium atoms relative to the migrated substituent can confirm the pathway of the rearrangement.

Illustrative Example: Tracing a Hypothetical Rearrangement

| Starting Material | Proposed Intermediate | Observed Product | Conclusion |

| This compound | Postulated cyclopropane (B1198618) intermediate | Deuterium atoms remain on the same carbons relative to the chloro substituents | No skeletal rearrangement of the aromatic ring occurred. |

A common challenge in mechanistic chemistry is to determine whether a hydrogen transfer step occurs within the same molecule (intramolecular) or between different molecules (intermolecular). By conducting a crossover experiment where a mixture of this compound and its non-deuterated isotopologue are reacted, the nature of the hydrogen transfer can be determined.

If the reaction proceeds via an intramolecular pathway, the products will retain their original isotopic composition; the deuterated starting material will yield a deuterated product, and the non-deuterated starting material will yield a non-deuterated product. If the transfer is intermolecular , there will be a scrambling of the isotopes, and products containing a mixture of hydrogen and deuterium will be observed. mdpi.com

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Mechanistic Investigations

Despite a comprehensive search for scientific literature, there is a notable absence of specific research findings on the application of the deuterated compound this compound in the detailed mechanistic studies as outlined. While the parent compound, 2,6-Dichlorotoluene, is a known chemical intermediate, and theoretical frameworks for various reaction mechanisms are well-established, specific experimental and computational studies utilizing this particular isotopically labeled molecule in the specified contexts could not be located.

The intended investigation was to focus on the applications of this compound in several key areas of chemical mechanistic investigations. This included its use in studies of radical mechanisms and ion-molecule reactions, as well as providing insights into both nucleophilic (SNAr) and electrophilic (EAS) aromatic substitution reactions. Furthermore, the plan was to explore the role of computational chemistry, specifically Density Functional Theory (DFT) for transition state analysis and molecular dynamics simulations, in supporting mechanistic postulations involving this deuterated compound.

The use of isotopically labeled compounds like this compound is crucial in mechanistic chemistry, primarily for determining kinetic isotope effects (KIEs). By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can infer whether the breaking of a carbon-hydrogen (or in this case, carbon-deuterium) bond is involved in the rate-determining step of a reaction. This information is invaluable for elucidating reaction pathways.

However, without specific studies that have employed this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested. The generation of scientifically accurate and thorough content for each of the specified subsections is contingent on the availability of such primary research.

General principles suggest that this compound could theoretically be used to probe the mechanisms of various reactions. For instance, in radical halogenation or other radical-mediated processes, a primary kinetic isotope effect would be expected if the abstraction of a deuterium atom from the aromatic ring is rate-limiting. Similarly, in certain electrophilic aromatic substitution reactions, the cleavage of the C-D bond can be part of the rate-determining step, leading to an observable KIE. In the context of computational chemistry, DFT calculations could model the transition states for reactions involving both the deuterated and non-deuterated species to predict theoretical KIEs, which could then be compared with experimental data. Molecular dynamics simulations could offer insights into the dynamic behavior of the molecule during a reaction.

Unfortunately, the absence of published studies specifically utilizing this compound for these purposes means that any detailed discussion would be purely speculative and would not meet the required standard of being based on detailed research findings.

Role in Analytical Chemistry and Methodology Development

Internal Standard Applications in Quantitative Analysis

In quantitative analysis, the use of an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as 2,6-Dichlorotoluene-3,4,5-D3, is considered the gold standard for many mass spectrometry-based methods because it co-elutes with the analyte of interest and experiences similar matrix effects. scielo.org.co

Stable Isotope Dilution Assays (SIDA) are a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. This standard, in this case, this compound, serves as a proxy for the native analyte (2,6-dichlorotoluene). The ratio of the native analyte to the labeled standard is measured by a mass spectrometer, allowing for highly accurate and precise quantification that is largely independent of sample matrix effects and variations in extraction recovery. scielo.org.conih.gov

For instance, in the analysis of toluene (B28343) in whole blood, a similar approach using toluene-d8 as an internal standard in a stable-isotope dilution GC-MS method has proven effective for pharmacokinetic studies. nih.gov This principle is directly applicable to the use of this compound for the analysis of 2,6-dichlorotoluene (B125461) in various environmental and biological samples. The nearly identical chemical and physical properties of the analyte and the labeled standard ensure that they behave similarly during sample preparation and analysis, leading to a more accurate determination of the analyte's concentration. scielo.org.co

Table 1: Key Attributes of this compound for SIDA

| Attribute | Description |

| Chemical Equivalence | Behaves identically to the native analyte during extraction, cleanup, and chromatography. |

| Mass Difference | Easily distinguished from the native analyte by mass spectrometry. |

| Co-elution | Elutes at the same retention time as the native analyte, ensuring simultaneous detection. |

| Matrix Effect Compensation | Experiences similar ionization suppression or enhancement as the native analyte. |

In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), this compound is instrumental in establishing robust calibration curves and ensuring ongoing quality control. researchgate.netcsic.es When used as an internal standard, a constant amount is added to all calibration standards, quality control samples, and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach mitigates variability arising from injections and instrument drift. researchgate.net

For example, in the analysis of volatile organic compounds by GC-MS, deuterated compounds like [2H8]-toluene are commonly used as internal standards to ensure the accuracy and reliability of the quantitative results. nih.gov Similarly, this compound can be employed for the analysis of chlorinated toluenes and other related volatile organic compounds in environmental samples. csic.esnih.gov Its use in quality control samples helps to monitor the performance of the analytical method over time and ensure that the results are consistently accurate and precise.

Tracer Studies in Environmental and Chemical Fate Research

The isotopic labeling of this compound makes it an excellent tracer for studying the environmental fate and degradation of chlorinated toluenes. By introducing the labeled compound into a system, researchers can track its movement, transformation, and ultimate fate, providing valuable insights into the processes that affect its non-labeled counterparts in the environment. scholaris.cascholaris.ca

Understanding the degradation pathways of chlorinated toluenes is crucial for assessing their environmental risk and developing effective remediation strategies. This compound can be used in laboratory and field studies to investigate both microbial and abiotic degradation processes. For instance, by spiking a soil or water sample with the labeled compound and monitoring the formation of labeled degradation products over time, researchers can elucidate the specific biochemical or chemical reactions involved in the breakdown of 2,6-dichlorotoluene. researchgate.net This approach helps to identify the key enzymes and microorganisms responsible for biodegradation or the specific environmental conditions that promote abiotic degradation.

Research on the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12, for example, has detailed the enzymatic pathways involved in the breakdown of dichlorotoluenes. researchgate.net Similar studies using this compound could provide a clearer understanding of the degradation mechanisms for this specific isomer.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for identifying the sources of environmental contamination and assessing the extent of degradation. nih.govepa.gov By measuring the stable isotope ratios of a contaminant, it is possible to distinguish between different sources and to track the progress of degradation reactions, which often result in a characteristic shift in the isotope ratio of the remaining contaminant.

While CSIA typically focuses on the natural abundance of stable isotopes (e.g., ¹³C/¹²C), the use of isotopically labeled standards like this compound is essential for the accuracy of the analytical measurements. scholaris.ca Furthermore, in controlled experiments, this labeled compound can be used to spike environmental samples to study degradation rates and pathways under site-specific conditions, providing crucial data for interpreting field-based CSIA results. A study on a site contaminated with chlorinated benzenes also detected the presence of various chlorinated toluenes, including 2,6-dichlorotoluene, highlighting the environmental relevance of this class of compounds and the potential for CSIA applications. epa.gov

Table 2: Applications of this compound in Tracer Studies

| Application | Methodology | Research Finding |

| Degradation Pathway Elucidation | Spiking experiments with monitoring of labeled metabolites. | Identification of specific microbial or abiotic degradation mechanisms. |

| Source Apportionment (CSIA) | Use as a standard for accurate isotope ratio measurements. | Differentiation between contaminant sources and assessment of in-situ degradation. |

Method Development for Derivatization and Sample Preparation

In the development of new analytical methods, particularly for trace-level analysis, derivatization and efficient sample preparation are often necessary to improve the volatility, chromatographic behavior, or detectability of the analytes. rsc.org While specific examples of this compound in derivatization method development are not prevalent in the literature, its role as a surrogate standard during the validation of sample preparation methods is highly relevant. nih.gov

Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be found in the samples. They are added to samples before extraction and analysis to monitor the efficiency of the sample preparation process. nih.gov this compound is an ideal surrogate for the analysis of volatile organic compounds, including its non-labeled analog, in complex matrices. By measuring the recovery of the labeled surrogate, analysts can assess the performance of the extraction and cleanup steps and correct the final analyte concentrations for any losses that may have occurred. This is a critical aspect of method validation and routine quality control in environmental laboratories. nih.gov

On-Trap and On-Fiber Derivatization Techniques

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more suitable for analysis, for instance, by increasing its volatility or improving its chromatographic properties. When this process is performed directly on a solid-phase microextraction (SPME) fiber or a purge and trap (P&T) trap, it is referred to as on-fiber or on-trap derivatization. This approach offers several advantages, including improved reaction efficiency, reduced sample handling, and lower consumption of reagents.

While direct research specifically detailing the use of this compound in on-trap or on-fiber derivatization is not extensively documented in publicly available literature, the principles of its application can be inferred from established analytical practices. In methods where chlorinated toluenes or similar volatile organic compounds require derivatization to enhance their detectability, a deuterated standard like this compound would be an essential component. It would be introduced into the sample prior to the derivatization step to account for any variability in the reaction yield and subsequent analytical steps.

For example, in the analysis of certain VOCs, derivatizing agents are used to create more stable or more easily detectable compounds. The efficiency of this reaction can be influenced by the sample matrix. By adding a known amount of this compound at the beginning of the workflow, analysts can accurately quantify the target analyte, as the ratio of the native analyte to the labeled standard will remain constant throughout the process, regardless of variations in derivatization efficiency.

Applications in Complex Matrix Analysis (e.g., headspace analysis)

The analysis of volatile organic compounds in complex matrices such as soil, sediment, and industrial wastewater presents significant analytical challenges due to the presence of interfering substances. thermofisher.comgcms.cznelac-institute.orgs4science.at Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a widely employed technique for such analyses, as it allows for the extraction of volatile analytes from the sample matrix into the gaseous phase (headspace) before injection into the GC-MS system. thermofisher.comgcms.cznelac-institute.orgs4science.atepa.gov This minimizes the introduction of non-volatile matrix components that can contaminate the instrument and interfere with the analysis.

In these applications, this compound is a valuable surrogate or internal standard. It is added to the sample vial before the headspace extraction process. During heating and equilibration, the deuterated standard partitions between the sample matrix and the headspace in the same manner as the native 2,6-dichlorotoluene and other VOCs with similar physicochemical properties.

By measuring the concentration of the deuterated standard in the headspace, analysts can correct for matrix effects and variations in extraction efficiency. For instance, in the analysis of VOCs in soil, the soil composition can significantly affect the release of analytes into the headspace. thermofisher.comgcms.cznelac-institute.orgs4science.at By using this compound as an internal standard, any suppression or enhancement of the signal due to the soil matrix will affect both the analyte and the standard, allowing for accurate quantification.

Several standardized methods for the analysis of VOCs in environmental samples, such as those developed by the U.S. Environmental Protection Agency (EPA), recommend the use of isotopically labeled internal standards to ensure the quality and accuracy of the data. While specific EPA methods may list various surrogate compounds, the use of deuterated analogs like this compound aligns with the best practices for achieving reliable and defensible analytical results in complex matrix analysis.

The following table summarizes the key analytical techniques where this compound plays a crucial role:

| Analytical Technique | Role of this compound | Matrix Examples |

| On-Trap/On-Fiber Derivatization | Internal standard to correct for derivatization efficiency and analytical variability. | Water, Air |

| Headspace GC-MS | Internal standard to correct for matrix effects and extraction efficiency. | Soil, Sediment, Wastewater |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,6-Dichlorotoluene-3,4,5-D3, calculations would be performed to find the optimal bond lengths, bond angles, and dihedral angles.

The structure is defined by a benzene (B151609) ring substituted with two chlorine atoms and a methyl group. The primary conformational flexibility arises from the rotation of the methyl group. Computational analysis can determine the rotational barrier and identify the most stable orientation of the methyl hydrogens relative to the aromatic ring. The substitution of hydrogen with deuterium (B1214612) at the 3, 4, and 5 positions of the aromatic ring has a negligible effect on the calculated equilibrium geometry due to the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the motion of the much heavier nuclei. However, the difference in mass does affect the zero-point vibrational energy.

Table 1: Predicted Structural Parameters for 2,6-Dichlorotoluene (B125461) Moiety Note: These are representative values for the non-deuterated parent compound, as deuteration does not significantly alter the equilibrium bond lengths and angles.

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-D (aromatic) Bond Length | ~1.08 Å |

| C-Cl-C Bond Angle | ~120° |

| C-C-C (aromatic) Bond Angle | ~119° - 121° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the electronic structure is primarily influenced by the aromatic π-system and the electron-withdrawing chlorine atoms. The deuteration of the ring has a minimal impact on the orbital energies. FMO analysis helps predict how the molecule will interact with other reagents. A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap indicates a more reactive molecule. The shapes of these orbitals indicate the likely sites for nucleophilic or electrophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific computational method and basis set used. They are based on calculations for the parent 2,6-dichlorotoluene.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -9.1 | Electron donation, site of electrophilic attack |

| LUMO | -0.5 | Electron acceptance, site of nucleophilic attack |

| HOMO-LUMO Gap | 8.6 | Indicator of chemical reactivity and stability |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations are highly sensitive to atomic mass. The substitution of three hydrogen atoms with deuterium in this compound leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms.

Specifically, the C-D stretching, bending, and out-of-plane vibrational modes will occur at lower frequencies (wavenumbers) than the corresponding C-H modes. This is a direct consequence of the increased mass of deuterium compared to protium. Theoretical calculations can precisely predict these isotopic shifts, which is invaluable for interpreting experimental spectra and confirming the successful incorporation of deuterium into the molecular structure.

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration Note: These are typical frequency ranges. The exact values are obtained from specific quantum chemical calculations.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Aromatic C-X Stretch | 3100 - 3000 | 2300 - 2200 |

| Aromatic C-X In-Plane Bend | 1225 - 950 | 950 - 750 |

| Aromatic C-X Out-of-Plane Bend | 900 - 675 | 700 - 550 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. These interactions govern the physical properties of a substance, such as its boiling point and solubility, as well as its behavior in a biological or chemical system.

This compound can engage in several types of non-covalent interactions. The chlorine atoms can participate in halogen bonding, an electrostatically driven interaction where the positive region on the outer side of the halogen (known as a σ-hole) interacts with a negative site on another molecule. rsc.orgmdpi.com The aromatic ring allows for π-stacking and π-anion interactions. acs.org

Advanced Computational Studies for Isotope Effects

The primary utility of isotopic labeling lies in the study of reaction mechanisms and dynamics through isotope effects. Computational chemistry is essential for predicting and interpreting these effects. The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This is known as the kinetic isotope effect (KIE). youtube.com

Advanced computational models can calculate the zero-point vibrational energies (ZPVE) of both the reactant and the transition state for a given reaction. Because the C-D bond has a lower ZPVE than the C-H bond, more energy is typically required to break it, leading to a slower reaction rate for the deuterated compound. Theoretical calculations of the KIE for reactions involving this compound, such as electrophilic aromatic substitution at the deuterated positions, can provide deep insights into the reaction's transition state structure and mechanism. acs.orgacs.org These studies are critical for understanding how isotopic substitution can be used to modulate the metabolic stability of molecules. nih.gov

Theoretical Prediction of Kinetic Isotope Effects

The theoretical prediction of kinetic isotope effects (KIEs) provides profound insights into the mechanisms of chemical reactions. For deuterated compounds such as this compound, computational chemistry offers a powerful tool to predict and understand the changes in reaction rates compared to their non-deuterated counterparts. These predictions are primarily based on the principles of transition state theory and the vibrational energy differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

The foundation of the kinetic isotope effect lies in the fact that a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. nih.gov Computational methods, particularly density functional theory (DFT), are widely employed to model these effects. researchgate.net

Theoretical predictions of KIEs involve several key computational steps:

Geometry Optimization: The equilibrium geometries of the reactant molecules and the transition state structure for the reaction of interest are optimized.

Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. These calculations provide the zero-point vibrational energies (ZPVEs) for all vibrational modes of the molecules.

KIE Calculation: The KIE is then calculated as the ratio of the rate constants for the light (H) and heavy (D) isotopes (kH/kD). This ratio is determined from the ZPVEs of the reactants and the transition state.

For a molecule like this compound, the primary KIE would be most significant in reactions involving the cleavage of a C-D bond on the aromatic ring. For instance, in an electrophilic aromatic substitution reaction, if the removal of a deuterium atom from the aromatic ring is the rate-determining step, a significant primary KIE would be expected. youtube.com However, if the attack of the electrophile is the slow step, the KIE would be negligible. youtube.com

Computational models can also predict secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking. nih.gov These effects, though smaller, can provide valuable information about changes in hybridization and the electronic environment of the transition state.

The table below illustrates hypothetical predicted KIE values for different types of reactions involving an aromatic C-D bond, based on general principles.

| Reaction Type | Assumed Rate-Determining Step | Typical Predicted kH/kD |

| Electrophilic Aromatic Substitution | C-D bond cleavage | > 1 (often 2-7) |

| Electrophilic Aromatic Substitution | Formation of sigma complex | ~ 1 |

| Nucleophilic Aromatic Substitution | C-D bond cleavage (unlikely) | > 1 |

| Benzylic Hydrogen Abstraction | Not applicable (deuteration is on the ring) | ~ 1 |

It is important to note that the accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net Experimental validation remains crucial for confirming the computationally predicted KIEs and the underlying reaction mechanisms.

Computational Approaches to Hydrogen/Deuterium Scrambling

Hydrogen/deuterium (H/D) scrambling refers to the intramolecular or intermolecular migration of hydrogen and deuterium atoms, leading to a distribution of isotopes among different positions in a molecule. Computational chemistry provides essential tools to investigate the mechanisms and energetics of these scrambling processes. For this compound, computational approaches can elucidate the potential pathways for deuterium to migrate to other positions on the aromatic ring or the methyl group, or to exchange with hydrogen from other molecules.

The primary computational methods used to study H/D scrambling include:

Quantum Chemical Calculations: Ab initio and DFT methods are used to map the potential energy surface of the molecule. researchgate.net This allows for the identification of intermediates and transition states involved in the scrambling process.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of molecules over time, providing insights into the pathways and timescales of H/D exchange, particularly in the condensed phase.

Several mechanisms for H/D scrambling on aromatic rings have been investigated computationally:

Acid-Catalyzed Scrambling: In the presence of an acid, the aromatic ring can be protonated (or deuterated) to form a carbocation intermediate (arenium ion). nih.gov This intermediate can then lose a proton or a deuteron (B1233211) from a different position, leading to scrambling. Computational models can calculate the activation energies for the formation and rearrangement of these intermediates.

Base-Catalyzed Scrambling: A strong base can abstract a proton or deuteron from the aromatic ring, forming a carbanion. researchgate.net Reprotonation or re-deuteration at a different position results in scrambling. The feasibility of this pathway can be assessed by calculating the pKa values of the aromatic C-H/C-D bonds.

Metal-Catalyzed Scrambling: Transition metal catalysts can facilitate H/D scrambling through various mechanisms, such as oxidative addition and reductive elimination. nih.gov Computational studies can model the interaction of the deuterated toluene (B28343) with the metal catalyst and evaluate the energy barriers for different steps in the catalytic cycle.

For this compound, computational studies would likely focus on the influence of the electron-withdrawing chlorine atoms and the electron-donating methyl group on the activation energies of these scrambling pathways. The chlorine atoms would be expected to influence the charge distribution on the aromatic ring, thereby affecting the stability of any charged intermediates. acs.org

The following table summarizes the key aspects of computational approaches to studying H/D scrambling in substituted toluenes.

| Computational Method | Information Obtained | Relevance to this compound |

| DFT Calculations | Transition state energies, reaction pathways, charge distribution | Predicting the most likely scrambling mechanism (acid-catalyzed, base-catalyzed, etc.) and the preferred sites for exchange. |

| Ab initio Calculations | High-accuracy energy profiles, pKa predictions | Providing benchmark data for DFT methods and accurately predicting the acidity of the aromatic C-D bonds. researchgate.net |

| Molecular Dynamics | Simulation of isotope exchange in solution, solvent effects | Understanding the role of the solvent in mediating intermolecular H/D exchange. |

These computational investigations are crucial for interpreting experimental observations of H/D scrambling and for designing isotopically labeled compounds with high positional stability, which is important for their use as internal standards in analytical chemistry. nih.gov

Derivatization and Synthetic Building Block Applications

Chemical Transformations Involving the Dichlorotoluene Moiety

The chemical behavior of 2,6-Dichlorotoluene-3,4,5-D3 is primarily governed by the electronic and steric properties of the substituents on the aromatic ring. The two chlorine atoms are electron-withdrawing and deactivating towards electrophilic aromatic substitution, while the methyl group is an electron-donating, activating group. wikipedia.org The positions on the aromatic ring are deuterated, which does not significantly alter the electronic properties but is crucial for tracing and analytical applications.

The primary route for introducing new functional groups onto the aromatic ring is through electrophilic aromatic substitution. The methyl group directs incoming electrophiles to the ortho and para positions. In 2,6-dichlorotoluene (B125461), the two ortho positions relative to the methyl group are occupied by chlorine atoms. Therefore, substitution is strongly directed to the C4 position (para to the methyl group).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) at the C4 position can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.egmasterorganicchemistry.com The resulting 2,6-dichloro-4-nitrotoluene-3,5-d2 (as one deuterium (B1214612) is replaced) can be a precursor for amines via reduction.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (–SO3H), also at the C4 position. masterorganicchemistry.com

Halogenation: Further halogenation, for instance with Br2 and a Lewis acid catalyst like FeBr3, would also occur at the C4 position. libretexts.org

Friedel-Crafts Reactions: Both alkylation and acylation are sterically hindered by the two ortho chlorine atoms, making these reactions challenging for this specific isomer. masterorganicchemistry.com

The introduction of functional groups can also be achieved by modifying the methyl group. For instance, oxidation can convert the methyl group into a carboxylic acid, yielding 2,6-dichlorobenzoic-3,4,5-d3 acid. This transformation opens pathways to derivatives such as esters, amides, and acid chlorides.

| Reaction Type | Typical Reagents | Primary Position of Substitution | Expected Product Core Structure |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 (para to methyl) | 2,6-dichloro-4-nitrotoluene |

| Halogenation (Bromination) | Br₂ / FeBr₃ | C4 (para to methyl) | 4-bromo-2,6-dichlorotoluene |

| Sulfonation | Fuming H₂SO₄ | C4 (para to methyl) | 2,6-dichlorotoluene-4-sulfonic acid |

| Oxidation of Methyl Group | KMnO₄ or other strong oxidants | C1 (methyl position) | 2,6-dichlorobenzoic acid |

Aromatic rings bearing halogen substituents are generally deactivated towards electrophilic attack. wikipedia.org The two chlorine atoms in 2,6-dichlorotoluene significantly reduce the electron density of the ring, making it less nucleophilic than toluene (B28343) itself.

Conversely, the presence of electron-withdrawing groups can activate an aryl halide towards nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org However, for SNAr to proceed efficiently, strong electron-withdrawing groups (like nitro groups) are typically required at the ortho or para positions relative to the leaving group (the chlorine atom). libretexts.orgopenstax.org In 2,6-dichlorotoluene, there are no such activating groups, so nucleophilic displacement of the chlorine atoms requires harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or bases. youtube.comlibretexts.org Under such conditions, elimination-addition reactions via a highly reactive benzyne (B1209423) intermediate may occur. libretexts.org

While the deuterium atoms on the aromatic ring (C3, C4, C5) primarily serve as labels, a deuterated methyl group (CD3) would exhibit a significant kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions where the rate-determining step involves the cleavage of a C-H bond at the benzylic position will be significantly slower for a deuterated methyl group. wikipedia.orgnih.gov

Key reactions affected by a deuterated methyl group include:

Free-Radical Halogenation: Reactions initiated by UV light or radical initiators, such as bromination with N-bromosuccinimide (NBS), involve the abstraction of a hydrogen atom from the methyl group in the rate-determining step. wikipedia.orgchemeurope.com This process would be substantially slower for a deuterated methyl group.

Oxidation: The oxidation of the methyl group to a carboxylic acid, for example with potassium permanganate (B83412), also involves the breaking of C-H bonds. Studies on the metabolism of deuterated toluene have shown that deuteration of the methyl group decreases the rate of oxidation at that position. nih.gov

| Reaction Type | Reactant | Relative Reaction Rate | Reason |

|---|---|---|---|

| Free-Radical Bromination | 2,6-Dichlorotoluene (CH₃) | Faster | C-H bond is weaker and breaks more easily than the C-D bond. |

| 2,6-Dichlorotoluene (CD₃) | Slower | ||

| Oxidation of Methyl Group | 2,6-Dichlorotoluene (CH₃) | Faster | The rate-limiting step involves cleavage of the benzylic C-H/C-D bond. |

| 2,6-Dichlorotoluene (CD₃) | Slower |

Synthesis of Labeled Analogs for Research Purposes

Isotopically labeled compounds, particularly those containing deuterium, are indispensable tools in various fields of scientific research, from mechanistic chemistry to pharmaceutical development. simsonpharma.comthalesnano.com

This compound is an ideal starting material or "building block" for synthesizing more elaborate deuterated molecules. simsonpharma.com The deuterium labels on the stable aromatic ring are unlikely to be exchanged under most reaction conditions, allowing the label to be carried through multiple synthetic steps.

This compound can be used to create deuterated analogs of known biologically active molecules, such as pesticides or pharmaceuticals, that contain the 2,6-dichlorotoluene scaffold. These labeled analogs are crucial for:

Metabolic Studies: In drug development, deuterated compounds are used to trace the metabolic fate of a drug candidate. simsonpharma.comthalesnano.com By analyzing metabolites using mass spectrometry, researchers can identify where the molecule is modified in the body.

Pharmacokinetic Analysis: Labeled compounds help in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. nih.gov

Internal Standards: Deuterated molecules are widely used as internal standards for quantitative analysis by mass spectrometry. thalesnano.comclearsynth.com They have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts but are easily distinguished by their higher mass, leading to highly accurate quantification. texilajournal.com

Beyond their use as labeled building blocks, deuterated compounds are fundamental as solvents and reagents in chemical synthesis and analysis. simsonpharma.comclearsynth.com